N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a structurally complex small molecule featuring a benzodioxole moiety and a fused imidazo[1,2-c]quinazolinone core. This compound combines a lipophilic benzodioxolylmethyl group with a heterocyclic system that includes both ketone and thione functional groups.
Properties
CAS No. |
1028685-06-4 |
|---|---|
Molecular Formula |
C21H18N4O4S |
Molecular Weight |
422.46 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C21H18N4O4S/c26-18(22-10-12-5-7-16-17(9-12)29-11-28-16)8-6-15-20(27)25-19(23-15)13-3-1-2-4-14(13)24-21(25)30/h1-5,7,9,15,23H,6,8,10-11H2,(H,22,26) |
InChI Key |
PUFLXHVWRZHCOI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound with potential biological activities that have been the subject of recent research. This article examines its biological activity based on available literature and research findings.
- Molecular Formula : C28H26N4O5S
- Molecular Weight : 530.5948 g/mol
- CAS Number : 6791-08-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may exhibit:
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of similar compounds possess antimicrobial properties against various pathogenic strains, suggesting that this compound could also demonstrate similar effects .
- Anticancer Potential : Research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the thioxo-imidazoquinazoline moiety has been linked to anti-proliferative effects in lung cancer models .
- Anti-inflammatory Effects : Compounds containing benzodioxole structures have been reported to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity
A study on imidazoquinazolines demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. The synthesized derivatives were screened for effectiveness, with some showing promising results against resistant strains .
| Compound | Pathogen Tested | Result |
|---|---|---|
| Imidazoquinazoline Derivative | Staphylococcus aureus | Inhibition observed |
| Imidazoquinazoline Derivative | Escherichia coli | Moderate inhibition |
Anticancer Activity
In a separate investigation involving lung cancer cell lines (A549 and H460), thioxo-imidazoquinazolines exhibited dose-dependent inhibition of cell proliferation and increased apoptosis markers such as cleaved PARP and Caspase-8. This suggests that the compound may be effective in targeting cancer cells through apoptosis induction .
| Cell Line | Treatment Concentration | Proliferation Inhibition (%) |
|---|---|---|
| A549 | 10 µM | 60% |
| H460 | 20 µM | 75% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Comparison
The imidazo[1,2-c]quinazolinone-thione core distinguishes this compound from analogs like ND-12025 (imidazo[2,1-b]thiazole-carboxamide, ) and N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (benzimidazole derivative, ). Key differences include:
Benzodioxole-Containing Analogs
The benzodioxole moiety is shared with Compound 28 (), which uses it as a metabolic stability enhancer. However, the target compound integrates benzodioxole via an N-alkylation, whereas Compound 28 employs it as an acetamide substituent. This difference may affect pharmacokinetics:
- Lipophilicity : The target compound’s benzodioxolylmethyl group increases logP compared to Compound 28’s polar acetamide linker.
- Metabolic Stability: Benzodioxole is known to resist oxidative degradation, but the N-alkylation in the target compound could introduce susceptibility to amidase cleavage .
Research Implications and Gaps
- Therapeutic Potential: The thione group may confer redox-modulating activity, differentiating it from purely aromatic heterocycles like benzimidazoles.
- Structural Limitations: The bulky imidazo[1,2-c]quinazolinone core could hinder blood-brain barrier penetration, unlike simpler analogs in and .
- Data Gaps: No direct solubility, toxicity, or target-binding data are available. Future studies should prioritize assays comparing IC50 values against ND-12025 and Compound 27.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
